molecular formula C11H8BrClO2S B13663647 Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate

Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13663647
M. Wt: 319.60 g/mol
InChI Key: ONJXGXCCZWOXEE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a catalyst. This esterification reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: Dihydrothiophenes are the primary products.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate
  • Ethyl 7-bromo-4-chlorobenzo[b]thiophene-2-carboxylate
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H8BrClO2S

Molecular Weight

319.60 g/mol

IUPAC Name

ethyl 4-bromo-7-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H8BrClO2S/c1-2-15-11(14)9-5-6-7(12)3-4-8(13)10(6)16-9/h3-5H,2H2,1H3

InChI Key

ONJXGXCCZWOXEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2S1)Cl)Br

Origin of Product

United States

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